molecular formula C16H17ClN8O4S2 B14921549 7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14921549
M. Wt: 484.9 g/mol
InChI Key: RPHMAQXEFYASJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

Medically, the compound is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its β-lactam structure, which is similar to that of many antibiotics.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The β-lactam structure allows it to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The pyrazole and tetrazole rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share the heterocyclic ring structure and exhibit similar biological activities.

    Indole Derivatives: Indoles also feature a bicyclic structure and are used in various medicinal applications.

    Quinolone Derivatives: Quinolones are known for their antibacterial properties and share some structural similarities with the compound.

Properties

Molecular Formula

C16H17ClN8O4S2

Molecular Weight

484.9 g/mol

IUPAC Name

7-[[2-(4-chloro-5-methylpyrazol-1-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17ClN8O4S2/c1-7-9(17)3-18-24(7)4-10(26)19-11-13(27)25-12(15(28)29)8(5-30-14(11)25)6-31-16-20-21-22-23(16)2/h3,11,14H,4-6H2,1-2H3,(H,19,26)(H,28,29)

InChI Key

RPHMAQXEFYASJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.